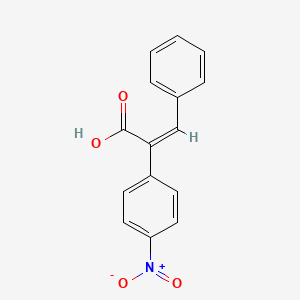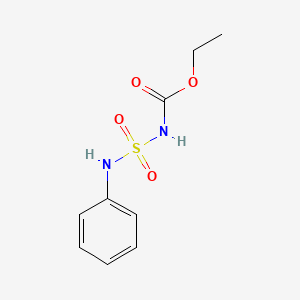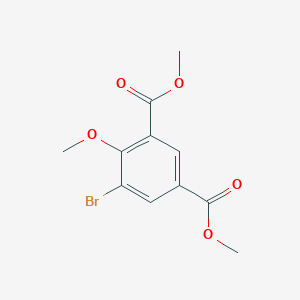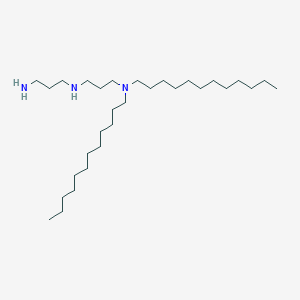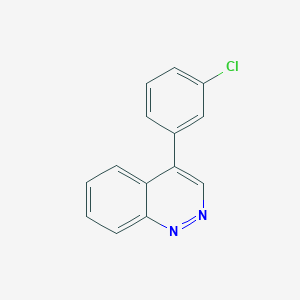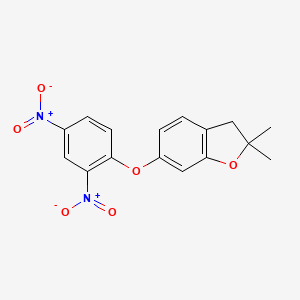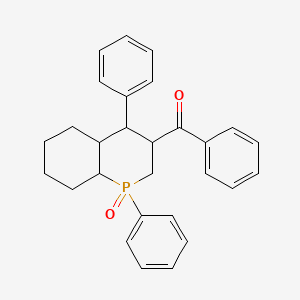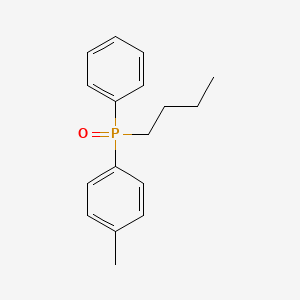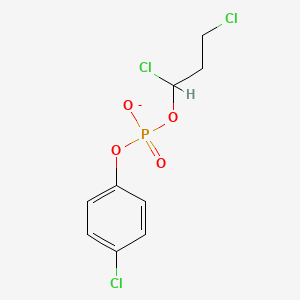![molecular formula C20H31NO2 B14357645 1-[4-(Morpholin-4-yl)buta-1,3-diyn-1-yl]cyclododecan-1-ol CAS No. 90235-53-3](/img/structure/B14357645.png)
1-[4-(Morpholin-4-yl)buta-1,3-diyn-1-yl]cyclododecan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(Morpholin-4-yl)buta-1,3-diyn-1-yl]cyclododecan-1-ol is a complex organic compound characterized by its unique structure, which includes a morpholine ring, a butadiyne chain, and a cyclododecanol moiety
準備方法
The synthesis of 1-[4-(Morpholin-4-yl)buta-1,3-diyn-1-yl]cyclododecan-1-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Butadiyne Chain: This step involves the coupling of two acetylene units to form a butadiyne chain.
Attachment of the Morpholine Ring: The morpholine ring is introduced through a nucleophilic substitution reaction.
Cyclododecanol Integration: The final step involves the attachment of the cyclododecanol moiety through a condensation reaction.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of catalysts and specific reaction conditions to enhance yield and purity.
化学反応の分析
1-[4-(Morpholin-4-yl)buta-1,3-diyn-1-yl]cyclododecan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, altering its properties and reactivity.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-[4-(Morpholin-4-yl)buta-1,3-diyn-1-yl]cyclododecan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in drug discovery and development.
Industry: It is used in the production of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
作用機序
The mechanism of action of 1-[4-(Morpholin-4-yl)buta-1,3-diyn-1-yl]cyclododecan-1-ol involves its interaction with specific molecular targets and pathways. The morpholine ring can interact with enzymes and receptors, modulating their activity. The butadiyne chain and cyclododecanol moiety contribute to the compound’s overall reactivity and stability, allowing it to participate in various biochemical processes.
類似化合物との比較
1-[4-(Morpholin-4-yl)buta-1,3-diyn-1-yl]cyclododecan-1-ol can be compared with similar compounds such as:
1-(Morpholin-4-yl)butane-1,3-dione: This compound shares the morpholine ring but differs in the presence of a butane-1,3-dione moiety instead of the butadiyne chain and cyclododecanol.
4-(Morpholin-4-yl)-2-butanone: Similar in having a morpholine ring, but it has a butanone group instead of the butadiyne chain and cyclododecanol.
The uniqueness of this compound lies in its combination of the morpholine ring, butadiyne chain, and cyclododecanol moiety, which imparts distinct chemical and biological properties.
特性
CAS番号 |
90235-53-3 |
|---|---|
分子式 |
C20H31NO2 |
分子量 |
317.5 g/mol |
IUPAC名 |
1-(4-morpholin-4-ylbuta-1,3-diynyl)cyclododecan-1-ol |
InChI |
InChI=1S/C20H31NO2/c22-20(14-10-11-15-21-16-18-23-19-17-21)12-8-6-4-2-1-3-5-7-9-13-20/h22H,1-9,12-13,16-19H2 |
InChIキー |
RQKOQXAUDKWCQI-UHFFFAOYSA-N |
正規SMILES |
C1CCCCCC(CCCCC1)(C#CC#CN2CCOCC2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


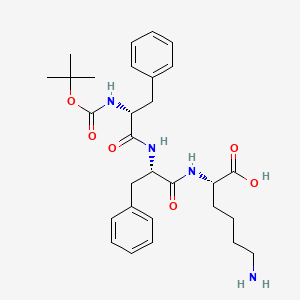
![N-Ethyl-4-[2-(naphthalen-1-yl)ethenyl]-N-phenylaniline](/img/structure/B14357573.png)

